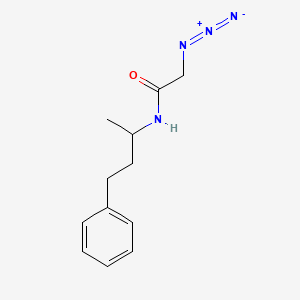

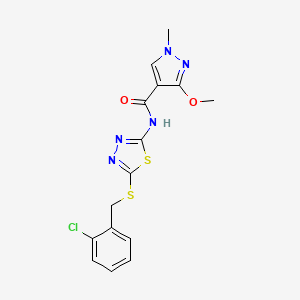

2-azido-N-(1-methyl-3-phenylpropyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-azido-N-(1-methyl-3-phenylpropyl)acetamide, also known as 2-azido-N-MPA, is a synthetic compound used in various scientific research applications. It is an organonitrogen compound belonging to the class of azides and is widely used as a reagent in organic synthesis. 2-azido-N-MPA is also used in medicinal research, as a substrate for enzymatic reactions, and as a model compound for studying the structure and reactivity of azides. The compound is also used in the synthesis of various polymers and polymeric materials.

Scientific Research Applications

Synthesis and Chemical Properties

Dynamic NMR Studies : Research on derivatives of acetamides, such as 2-(benzylideneamino)-N-[(R)-2-hydroxy-2-methyl-1-phenylpropyl] acetamide, showcases the utility of these compounds in studying dynamic NMR properties, revealing insights into the behavior of methylene protons adjacent to the azomethine group, which is crucial for understanding molecular dynamics and structure (Samimi et al., 2010).

Anticonvulsant Activity : The structural analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides has contributed to the understanding of their anticonvulsant activities. This highlights the potential of acetamide derivatives in developing new therapeutic agents (Camerman et al., 2005).

Continuous Flow Synthesis : The safe generation and synthetic utilization of hydrazoic acid in continuous flow reactors for the preparation of acetamide derivatives, including 2-azido-acetamides, underline the compound's relevance in innovative synthetic methods. This approach emphasizes the importance of safety and efficiency in chemical synthesis, particularly for compounds with potential explosive properties (Gutmann et al., 2012).

Material Science and Catalysis

- Oligosaccharide Synthesis : The application of 2-azido-2-deoxythioglycosides for β-glycoside formation, as investigated in the synthesis of protected β-(16)-N-acetylglucosamine trimer, illustrates the utility of azido compounds in complex carbohydrate construction. This research underscores the versatility of azido-functionalized acetamides in synthesizing biologically significant oligosaccharides (Mong et al., 2012).

Medicinal Chemistry

- Antibacterial and Antifungal Agents : The synthesis of azetidinone derivatives linked to acetamide moieties, demonstrating significant antibacterial and antifungal activities, reveals the potential of acetamide derivatives in developing new antimicrobial agents. This is indicative of the broad spectrum of biological activities that can be explored with modifications to the acetamide structure (Kumar et al., 2013).

Green Chemistry

- Green Synthesis Approaches : The development of N-(substituted phenyl)-2-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)acetamide derivatives through a green chemistry approach underscores the potential for eco-friendly synthesis methods. This highlights the role of acetamide derivatives in advancing sustainable chemical practices (Gondaliya et al., 2021).

properties

IUPAC Name |

2-azido-N-(4-phenylbutan-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O/c1-10(15-12(17)9-14-16-13)7-8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOEXUPHQWDNDRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(=O)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-azido-N-(1-methyl-3-phenylpropyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-allyl-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2586438.png)

![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-propyl-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B2586439.png)

![(2-Ethoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2586442.png)

![1-(3-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2586445.png)

![3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2586449.png)

![1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2586451.png)

![ethyl 2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B2586459.png)